molecular formula C20H17NO5S B2859523 3-{4-[2-(benzyloxy)acetamido]phenoxy}thiophene-2-carboxylic acid CAS No. 882747-60-6

3-{4-[2-(benzyloxy)acetamido]phenoxy}thiophene-2-carboxylic acid

Cat. No.: B2859523
CAS No.: 882747-60-6
M. Wt: 383.42
InChI Key: VUMFKLOLHJZXQJ-UHFFFAOYSA-N
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Description

3-{4-[2-(benzyloxy)acetamido]phenoxy}thiophene-2-carboxylic acid is a complex organic compound that features a thiophene ring, a benzyloxy group, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[2-(benzyloxy)acetamido]phenoxy}thiophene-2-carboxylic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

    Formation of the Benzyloxy Intermediate: This step involves the reaction of benzyl alcohol with an appropriate acylating agent to form the benzyloxy group.

    Coupling with Thiophene Derivative: The benzyloxy intermediate is then coupled with a thiophene derivative under specific conditions, often using a palladium-catalyzed cross-coupling reaction.

    Introduction of the Carboxylic Acid Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-{4-[2-(benzyloxy)acetamido]phenoxy}thiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group may yield benzoic acid derivatives, while reduction can produce benzyl alcohol derivatives.

Scientific Research Applications

3-{4-[2-(benzyloxy)acetamido]phenoxy}thiophene-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-{4-[2-(benzyloxy)acetamido]phenoxy}thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The benzyloxy group can interact with enzymes or receptors, modulating their activity. The thiophene ring may also play a role in binding to target proteins, affecting their function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-{[2-(Methoxy)acetyl]amino}phenoxy)-2-thiophenecarboxylic acid
  • 3-(4-{[2-(Ethoxy)acetyl]amino}phenoxy)-2-thiophenecarboxylic acid

Uniqueness

3-{4-[2-(benzyloxy)acetamido]phenoxy}thiophene-2-carboxylic acid is unique due to the presence of the benzyloxy group, which imparts specific chemical properties and reactivity. This compound’s structure allows for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

3-[4-[(2-phenylmethoxyacetyl)amino]phenoxy]thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO5S/c22-18(13-25-12-14-4-2-1-3-5-14)21-15-6-8-16(9-7-15)26-17-10-11-27-19(17)20(23)24/h1-11H,12-13H2,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUMFKLOLHJZXQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(=O)NC2=CC=C(C=C2)OC3=C(SC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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